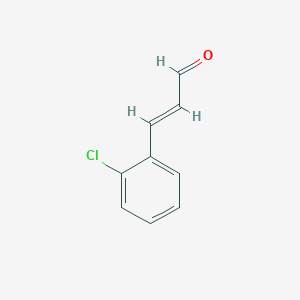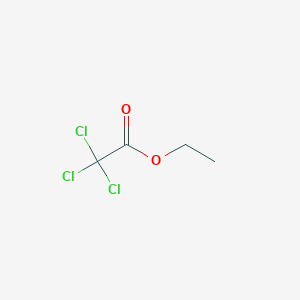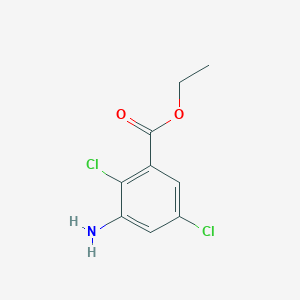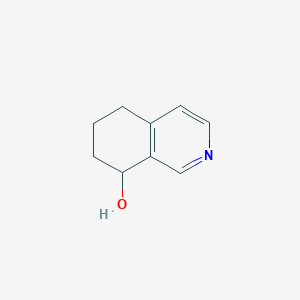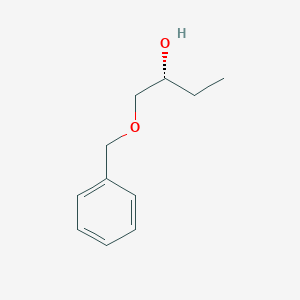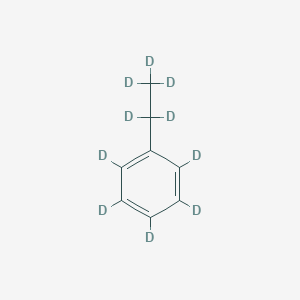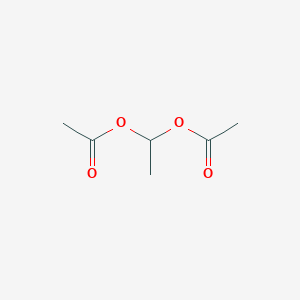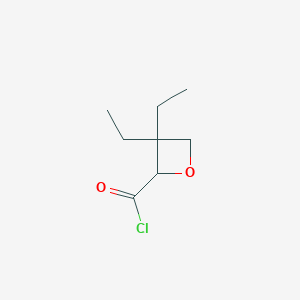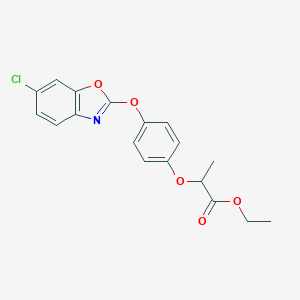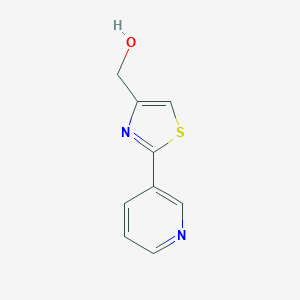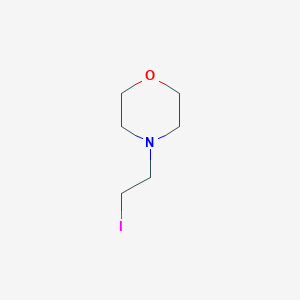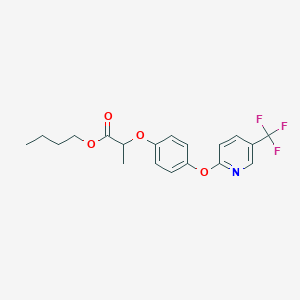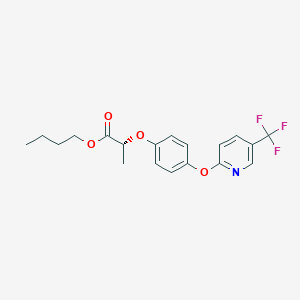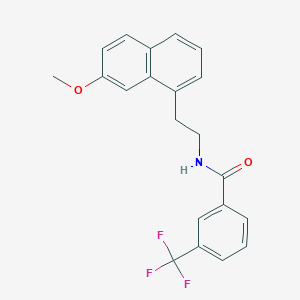
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- in lab experiments is its specificity towards certain enzymes and proteins. It can be used to selectively inhibit the activity of these enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the research on Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)-. One of the directions is to further investigate its anti-inflammatory and analgesic properties and develop it as a potential treatment for inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of protein-ligand interactions. Additionally, more research is needed to understand its mechanism of action and potential side effects in order to develop it as a safe and effective treatment for cancer.
Métodos De Síntesis
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- can be synthesized using a multi-step process that involves the reaction of 7-methoxy-1-naphthaldehyde with ethylmagnesium bromide followed by the reaction of the resulting product with trifluoroacetic anhydride and benzamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a fluorescent probe for the detection of protein-ligand interactions.
Propiedades
Número CAS |
138112-90-0 |
|---|---|
Nombre del producto |
Benzamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)- |
Fórmula molecular |
C21H18F3NO2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3NO2/c1-27-18-9-8-14-4-2-5-15(19(14)13-18)10-11-25-20(26)16-6-3-7-17(12-16)21(22,23)24/h2-9,12-13H,10-11H2,1H3,(H,25,26) |
Clave InChI |
KUIVJRIIRBOPFB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
SMILES canónico |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C=C1 |
Otros números CAS |
138112-90-0 |
Sinónimos |
N-(2-(7-Methoxy-1-naphthalenyl)ethyl)-3-(trifluoromethyl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



